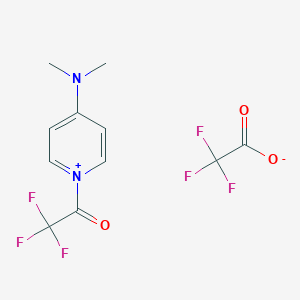

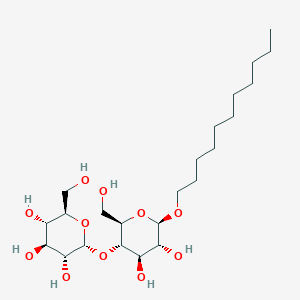

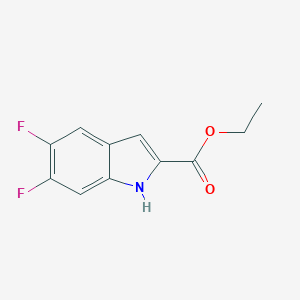

![molecular formula C12H13F3N2O B068698 1-[4-(三氟甲基)苯甲酰基]哌嗪 CAS No. 179334-12-4](/img/structure/B68698.png)

1-[4-(三氟甲基)苯甲酰基]哌嗪

描述

Synthesis Analysis

The synthesis of compounds related to 1-[4-(Trifluoromethyl)benzoyl]piperazine involves multiple steps, including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection processes. These methods demonstrate the complexity and versatility in synthesizing piperazine derivatives, offering pathways to design compounds with specific functions and characteristics (Zhang Sheng-ju, 2008).

Molecular Structure Analysis

The molecular structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine derivatives has been elucidated using techniques like IR, 1H NMR, 13C NMR, and MS. These studies provide insights into the configuration, conformation, and electronic properties of the molecule, which are critical for understanding its chemical behavior and reactivity. The presence of the trifluoromethyl group contributes to the molecule's electronegativity and hydrophobic character, affecting its interaction with biological targets and solvents (Zhang Sheng-ju, 2008).

Chemical Reactions and Properties

Piperazine derivatives, including 1-[4-(Trifluoromethyl)benzoyl]piperazine, exhibit a variety of chemical reactions due to the presence of functional groups that can undergo nucleophilic substitution, reduction, and conjugation reactions. These reactions allow for further modification of the piperazine core, leading to the synthesis of compounds with tailored properties for specific applications. The chemical reactivity of these compounds is influenced by the electronic effects of the trifluoromethylbenzoyl group, which can stabilize or destabilize intermediates during reactions (Zhang Sheng-ju, 2008).

Physical Properties Analysis

The physical properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The trifluoromethyl group, being highly electronegative, affects the compound's polarity and, consequently, its solubility in various solvents. Understanding these properties is essential for the compound's application in chemical synthesis, pharmaceutical formulation, and material science.

Chemical Properties Analysis

The chemical properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine are characterized by its reactivity towards various chemical reagents. Its ability to form bonds with other molecules, participate in chemical reactions, and its stability under different conditions are essential aspects of its chemical behavior. The trifluoromethyl group enhances the compound's acidity, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry for drug design and development.

科学研究应用

代谢研究的合成和标记

哌嗪衍生物(如1-苄基-4-吡啶甲酰基-哌嗪)已被专门合成用于代谢研究,其中引入碳-14和氚等同位素用于示踪目的。这种方法可以应用于1-[(4-三氟甲基)苯甲酰基]哌嗪,以研究其在生物系统中的代谢途径和分布 (Zólyomi & Budai,1981)。

抗菌和抗氧化活性

哌嗪衍生物对各种病原菌和真菌菌株表现出显着的抗菌活性。此外,一些化合物表现出中等抗氧化活性,表明它们在开发新的抗菌剂和抗氧化剂方面的潜力 (Mallesha & Mohana,2011)。

药物代谢和酶参与

基于哌嗪的药物的代谢途径已得到广泛研究,确定了参与其氧化代谢的酶。此类研究有助于了解药物在人体内的药代动力学和相互作用,这对于药物开发过程至关重要 (Hvenegaard 等,2012)。

抗乙酰胆碱酯酶活性

一些哌嗪衍生物已被合成并评估其抗乙酰胆碱酯酶活性,这对于开发治疗阿尔茨海默病等疾病至关重要。这些化合物由于其高效性和选择性而显示出前景 (Sugimoto 等,1990)。

癌细胞细胞毒性

新型哌嗪衍生物已被设计出来,并在各种癌细胞系上表现出显着的细胞生长抑制活性,表明它们在癌症研究和治疗中的潜在应用 (Yarim 等,2012)。

抗菌活性

1,4-二取代哌嗪的合成及其抗菌活性的评估突出了哌嗪衍生物在对抗耐药菌株方面的潜力,为开发新的抗菌剂做出了贡献 (Shroff 等,2022)。

安全和危害

The safety information for “1-[4-(Trifluoromethyl)benzoyl]piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Target of Action

The primary target of 1-[4-(Trifluoromethyl)benzoyl]piperazine is the respiratory system . This compound has been studied for its potential applications in various fields, including its role as a central nervous system agent.

Mode of Action

It is known to interact with its targets in the respiratory system

Biochemical Pathways

It is suggested that this compound may have a variety of biochemical and physiological effects, but the specific pathways and their downstream effects require further investigation.

Result of Action

属性

IUPAC Name |

piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTRUOBOJNFCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424607 | |

| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)benzoyl]piperazine | |

CAS RN |

179334-12-4 | |

| Record name | 1-Piperazinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

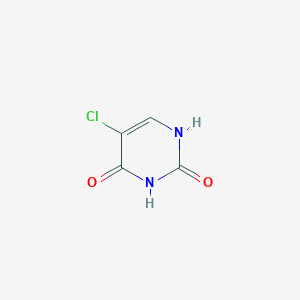

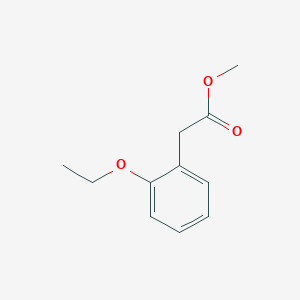

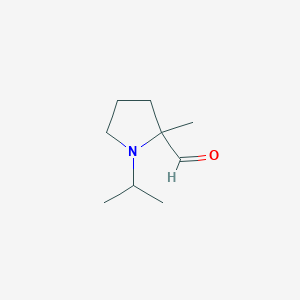

![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)

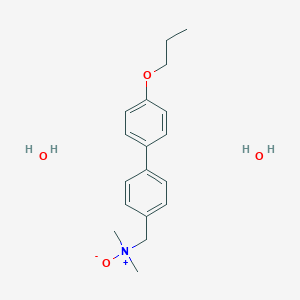

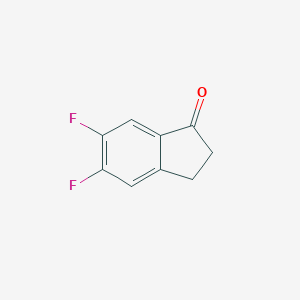

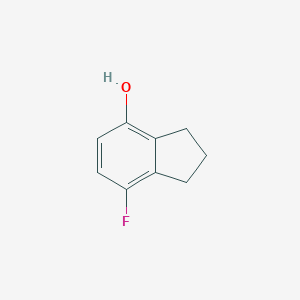

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

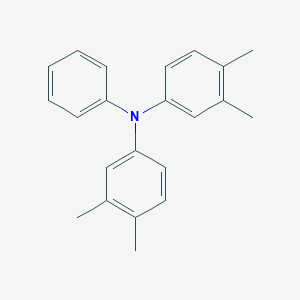

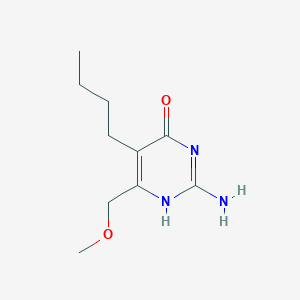

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)